2-Chloronaphtho[2,1-d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorobenzo[g][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNS/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVYVEVOAYZZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Studies of Naphthothiazole Systems
Electrophilic and Nucleophilic Substitution Reactions on the Naphthothiazole Scaffold
The naphthothiazole scaffold possesses a dual nature in its reactivity towards substitution reactions. The electron-rich naphthalene (B1677914) portion is susceptible to electrophilic attack, while the thiazole (B1198619) ring, particularly when substituted with leaving groups, can undergo nucleophilic substitution.
The naphthalene moiety of the molecule provides aromatic stability and offers sites for potential electrophilic aromatic substitution reactions. vulcanchem.com In general, electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regioselectivity and rate of these reactions are heavily influenced by the existing substituents on the ring, which can be either activating or deactivating. wikipedia.org For the naphthothiazole system, the fused thiazole ring's electronic influence will direct incoming electrophiles to specific positions on the naphthalene core.
Conversely, the thiazole portion of the molecule, especially at the C-2 position, is a key site for nucleophilic substitution. The carbon at the 2-position of the thiazole ring exhibits acidic character, which makes it a valuable site for synthetic modification. In compounds like 2-chloronaphtho[2,1-d]thiazole, the chlorine atom acts as a leaving group, facilitating nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles to create a diverse range of derivatives. For instance, the synthesis of 2-(methylthio)-beta-naphthothiazole (B1584921) involves a key nucleophilic attack of a thiol group on a halogenated naphthalene derivative, followed by intramolecular cyclization to form the thiazole ring.
The formation of the naphthothiazole ring system itself often proceeds through reactions that can be rationalized as nucleophilic additions or substitutions. The coupling reaction between N-substituted (E)-hex-2-en-ylidene hydrazinecarbothioamides and 2,3-dichloro-1,4-naphthoquinone, for example, leads to 2-(substituted amino)naphtho[2,3-d]thiazole-4,9-diones through a proposed nucleophilic addition to the C2 and C3 positions of the naphthoquinone. thieme-connect.comresearchgate.net Similarly, the synthesis of 2-substituted benzothiazoles and naphthothiazoles from phenylthioureas is thought to occur via halogenation of the thiocarbonyl sulfur, creating an electrophilic intermediate that then undergoes an intramolecular electrophilic aromatic substitution to form the C(aryl)-S bond. mdpi.com
Regioselective Functionalization Strategies for Naphthothiazoles
Regioselective functionalization is crucial for the targeted synthesis of specific naphthothiazole isomers and derivatives. Various strategies have been developed to control the position of newly introduced functional groups on the naphthothiazole scaffold.
One innovative approach involves a visible-light-induced, three-component reaction for the synthesis of naphtho[2,1-d]thiazol-2-amines. researchgate.net This method utilizes 2-isocyanonaphthalenes, elemental sulfur, and amines under external photocatalyst-free conditions, offering a clean and efficient pathway to regioselectively introduce an amino group at the 2-position. researchgate.net
The reaction of N-substituted 2-tosylhydrazinecarbothioamides with 2,3-dichloro-1,4-naphthoquinone also demonstrates regioselectivity, affording (Z)-N-[(2-substituted imino)-4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-3(2H)-yl]-4-toluenesulfonamide hydrates. research-nexus.net This highlights how the choice of precursors can direct the formation of specific, complex derivatives. research-nexus.net
General strategies for the regioselective functionalization of other heterocyclic systems can also provide insights applicable to naphthothiazoles. For example, methods developed for the selective functionalization of 6-azaindazole and 2,6-naphthyridine (B1209661) involve the targeted arylation at the α-carbon of a pyridone moiety or C-3 functionalization via an N-sulfonamide rearrangement. rsc.org These principles of controlling reactivity at specific sites through tailored reaction conditions and directing groups are fundamental to achieving regioselectivity in complex heterocyclic systems like naphthothiazoles. rsc.orgresearchgate.net
Table 1: Examples of Regioselective Functionalization Reactions
| Starting Material(s) | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 2-Isocyanonaphthalenes, Elemental Sulfur, Amines | Visible Light, Molecular Oxygen | Naphtho[2,1-d]thiazol-2-amines | researchgate.net |
| N-substituted 2-tosylhydrazinecarbothioamides, 2,3-dichloro-1,4-naphthoquinone | Reaction Conditions Not Specified | (Z)-N-[(2-substituted imino)-4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-3(2H)-yl]-4-toluenesulfonamide hydrates | research-nexus.net |
| N-Arylthiobenzamides, N-bromosuccinimide, Iron triflimide | Reaction Conditions Not Specified | 2-Arylbenzothiazoles (via intramolecular C–S bond formation) | researchgate.net |
Ring Contraction and Ring Fusion Reactions Involving Thiazole and Naphthothiazole Cores
Beyond substitution and functionalization, the core structure of the thiazole and naphthothiazole systems can undergo significant transformations such as ring contraction and ring fusion reactions. These reactions lead to novel heterocyclic frameworks.
A notable example is the reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes], derived from naphthoquinones, with triethylamine (B128534) (Et₃N) in refluxing chlorobenzene (B131634). beilstein-journals.orgnih.gov This process results in the formation of 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones, which are ring contraction and fusion products. beilstein-journals.orgnih.govresearchgate.net The proposed mechanism involves the opening of the thiazole ring to form a thiol intermediate, followed by dihydropyrrole ring closure and subsequent extrusion of hydrogen sulfide (B99878) to generate the aromatic pyrrole (B145914) cycle of the carbazole (B46965) system. beilstein-journals.org
While not directly involving naphthothiazoles, studies on related sulfur-nitrogen heterocycles provide insight into the potential reactivity of the thiazole core. For example, 4H-1,2,6-thiadiazines can undergo a photochemical mediated ring contraction when treated with visible light and oxygen. nih.govacs.org This reaction proceeds through a [3+2] cycloaddition with singlet oxygen to form an endoperoxide, which then contracts with the excision of a carbon atom to yield 1,2,5-thiadiazole (B1195012) 1-oxides. nih.govacs.org These types of transformations highlight the dynamic nature of thiazole and related heterocyclic cores under specific reaction conditions.
Further complexity can be introduced through fusion reactions. For instance, 2-substituted-4-hydrazinonaphtho[2,1-b]furo[3,2-d]pyrimidines can be converted into angularly fused pentacyclic systems like tetrazolo[1,5-c]-pyrimido[5,4-b]naphtho[2,1-b]furans and triazolo[4,3-c]pyrimido[5,4-b]naphtho[2,1-b]furans. researchgate.net
Introduction of Diverse Chemical Functionalities onto the Naphthothiazole Framework
A wide array of chemical functionalities can be introduced onto the naphthothiazole framework, primarily by leveraging the reactivity of its precursors or by direct modification of the synthesized core. The synthesis of this compound itself is a gateway to further derivatization.
The synthesis of various 2-aminonaphthothiazoles is well-documented. For example, 5-Chloronaphtho[1,2-d]thiazol-2-amine is prepared from 1-amino-4-chloronaphthalene. nih.govgoogle.com A one-pot approach allows for the coupling of naphthylisothiocyanate with various amines, followed by cyclization with N-bromosuccinimide, to yield a range of 2-aminonaphthothiazoles in excellent yields. mdpi.com The amino group itself can then be a handle for further modifications.
Other functionalities can also be readily installed. The 2-methylthio group can be introduced to form compounds like naphtho[1,2-d]thiazole (B8768961), 2-(methylthio)-. ontosight.ai Intramolecular cyclization of 3-acylaminonaphthalene-2-thiols under microwave irradiation is an efficient method for synthesizing 2-acylamino naphtho[1,2-d]thiazole derivatives. sioc-journal.cn
The reaction between hydrazinecarbothioamides and 2,3-dichloro-1,4-naphthoquinone not only forms the naphthothiazole ring but also incorporates amino or alkylamino groups at the 3-position of the resulting benzo[f]indazole-4,9-diones, or leads to complex aminium chlorides and sulfonamides. research-nexus.net Furthermore, nucleophilic substitution reactions on chloro-substituted pyrimidine (B1678525) rings fused to a naphthofuran core, a system analogous in reactivity, allow for the introduction of alkoxy, aryloxy, alkylamino, and arylamino groups. researchgate.net
Table 2: Derivatization of the Naphthothiazole Framework
| Precursor/Starting Material | Reagents/Conditions | Introduced Functionality/Derivative | Reference |
|---|---|---|---|
| 1-Amino-4-chloronaphthalene | General Method III (likely involving a thiocyanation agent) | 5-Chloronaphtho[1,2-d]thiazol-2-amine | nih.govgoogle.com |
| Naphthylisothiocyanate, Various Amines | 1. Bu₄NBr, DME; 2. N-bromosuccinimide (NBS) | 2-Amino/2-Alkylamino/2-Arylamino-naphthothiazoles | mdpi.com |
| Naphthalene derivatives | Thiazole-forming reagents, followed by introduction of methylthio group | Naphtho(1,2-d)thiazole, 2-(methylthio)- | ontosight.ai |
| 3-Acylaminonaphthalene-2-thiols | Microwave irradiation | 2-Acylamino naphtho[1,2-d]thiazole derivatives | sioc-journal.cn |
| 2,3-Dichloro-1,4-naphthoquinone, Hydrazinecarbothioamides | Eschenmoser coupling reaction | 3-Amino- and 3-(alkylamino)-1-phenyl-1H-benzo[f]indazole-4,9-diones | research-nexus.net |
| 2-Substituted-4-chloronaphtho[2,1-b]furo[3,2-d]pyrimidines | Alcohols, Phenols, Amines | 4-Alkoxy/Aryloxy/Alkylamino/Arylaminonaphtho[2,1-b]furo[3,2-d]pyrimidines | researchgate.net |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Methylthio)-beta-naphthothiazole |
| 2,3-Dichloro-1,4-naphthoquinone |
| 2-(Substituted amino)naphtho[2,3-d]thiazole-4,9-diones |
| Naphtho[2,1-d]thiazol-2-amines |
| (Z)-N-[(2-Substituted imino)-4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-3(2H)-yl]-4-toluenesulfonamide hydrates |
| 3H-Spiro[1,3-thiazole-2,1'-cyclohexanes] |
| 2,3,4,5-Tetrahydro-1H-carbazole-6,11-diones |
| 4H-1,2,6-Thiadiazines |
| 1,2,5-Thiadiazole 1-oxides |
| 2-Substituted-4-hydrazinonaphtho[2,1-b]furo[3,2-d]pyrimidines |
| Tetrazolo[1,5-c]-pyrimido[5,4-b]naphtho[2,1-b]furans |
| Triazolo[4,3-c]pyrimido[5,4-b]naphtho[2,1-b]furans |
| 5-Chloronaphtho[1,2-d]thiazol-2-amine |
| 1-Amino-4-chloronaphthalene |
| Naphtho(1,2-d)thiazole, 2-(methylthio)- |
| 2-Acylamino naphtho[1,2-d]thiazole |
| 3-Amino- and 3-(alkylamino)-1-phenyl-1H-benzo[f]indazole-4,9-diones |
| 2-Arylbenzothiazoles |
| 6-Azaindazole |
Exploration of Biological Activities and Pharmacological Potential of Naphthothiazole Derivatives
Research on Antimicrobial Activity of Naphthothiazole-Containing Compounds
The antimicrobial properties of naphthothiazole derivatives have been a subject of scientific inquiry. However, specific studies focusing exclusively on the antimicrobial activity of 2-Chloronaphtho[2,1-d]thiazole are not extensively available in the reviewed scientific literature. Research in this area tends to investigate broader classes of naphthothiazole compounds.
Antibacterial Efficacy Studies
Thorough searches of scientific databases did not yield specific studies detailing the antibacterial efficacy of this compound against various bacterial strains. While the broader class of thiazole (B1198619) derivatives has been investigated for antibacterial properties, data directly pertaining to the 2-chloro substituted naphtho[2,1-d]thiazole (B12128997) is not present in the available literature.
Antifungal Efficacy Studies
Similarly, dedicated research on the antifungal efficacy of this compound is not readily found in published scientific works. Studies on related benzothiazole (B30560) and thiazole derivatives have shown promise as antifungal agents, but specific data, such as minimum inhibitory concentrations (MIC) for this compound against fungal pathogens, remains uninvestigated.
Antiviral Investigations
Investigations into the antiviral properties of this compound are not documented in the accessible scientific literature. While the thiazole scaffold is a component of some antiviral compounds, specific research to determine if this compound exhibits activity against any viruses has not been reported.
Advanced Research into Anticancer Properties of Naphthothiazole Derivatives
The anticancer potential of naphthothiazole derivatives is an active area of research. However, specific studies focusing on the anticancer properties of this compound are limited. The available data often pertains to the broader family of naphthothiazole and thiazole compounds.
Molecular Mechanisms of Antineoplastic Action
There is a lack of specific research into the molecular mechanisms of the antineoplastic action of this compound. While related thiazole derivatives have been shown to induce apoptosis and inhibit enzymes crucial for cancer cell survival, the specific pathways affected by this compound have not been elucidated. Mechanisms such as the induction of apoptosis through the mitochondrial pathway and the inhibition of protein kinases are common among bioactive thiazole compounds.
In Vitro and In Vivo Anticancer Studies on Specific Cancer Cell Lines
Specific in vitro or in vivo studies investigating the anticancer effects of this compound on particular cancer cell lines were not found in the reviewed scientific literature. Consequently, data tables of IC₅₀ values or other measures of cytotoxic activity for this specific compound are not available. Research on analogous compounds has demonstrated activity against various cancer cell lines, including those of the breast, liver, and lung.
Anti-inflammatory and Analgesic Activity Research
There is no specific research available detailing the anti-inflammatory or analgesic properties of this compound. The thiazole scaffold is a component of known anti-inflammatory drugs like meloxicam, and various derivatives have been investigated for these effects. rjeid.comrsc.orgglobalresearchonline.net For instance, studies on benzothiazole and indole-benzimidazole[2,1-b]thiazole derivatives have shown anti-inflammatory and analgesic potential, suggesting that the core thiazole structure is a viable pharmacophore for developing such agents. rjeid.comrsc.org However, without direct experimental data, the activity of this compound in this area remains unconfirmed.
Investigations into Other Pharmacological Targets and Effects
Ion Channel Modulation and Selectivity Studies (e.g., KCa3.1 Activation)
There are no available studies on the ion channel modulating effects of this compound. However, research on closely related isomers and analogues provides insight into the potential of the naphthothiazole scaffold in this area.
A notable example is Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) , an activator of KCa2 and KCa3.1 potassium channels. nih.govnih.gov Activation of these channels is a therapeutic strategy for conditions like hypertension. Another related compound, 5-methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) , which features an oxazole (B20620) ring instead of thiazole, was developed as a selective KCa3.1 positive gating modulator. escholarship.org These studies underscore the potential of the naphtho-heterocycle core to modulate ion channel activity, though the specific effects of a 2-chloro substitution on the naphtho[2,1-d]thiazole ring are unknown.
Research on Antidiabetic and Antihypertensive Potential
Antidiabetic Potential: The thiazolidinedione class of drugs (e.g., pioglitazone) is well-established for the treatment of type 2 diabetes. This has spurred interest in various other thiazole derivatives as potential antidiabetic agents targeting enzymes like α-amylase and α-glucosidase. rasayanjournal.co.inrjptonline.orgnih.gov A study on naphtho[1,2-d]isothiazole derivatives (a related but different scaffold) identified them as selective aldose reductase inhibitors, a target for preventing diabetic complications. nih.gov Despite this broad interest, specific investigations into the antidiabetic potential of this compound have not been published.
Antihypertensive Potential: The antihypertensive potential of this compound has not been directly studied. The blood pressure-lowering effects observed with the KCa3.1 channel activator Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) suggest a possible mechanism through which some naphthothiazole derivatives could exert antihypertensive effects. nih.govnih.gov However, this activity is linked to the 2-amino substituent and the [1,2-d] isomeric core, and cannot be extrapolated to the 2-chloro-[2,1-d] isomer without specific research.
Antiallergic and Antipsychotic Activity Research
No dedicated research has been published on the antiallergic or antipsychotic activities of this compound. While thiazole derivatives, in general, have been reported to possess a wide array of biological activities, including antiallergic and antipsychotic effects, these properties have not been specifically investigated or confirmed for the this compound structure. dergipark.org.trchemrxiv.org Research on other fused naphthalene (B1677914) heterocycles, such as naphtho[2,3-d]-v-triazoles, has shown antiallergic activity, but this involves a different heterocyclic ring system. nih.gov
Structure Activity Relationship Sar and Lead Optimization Studies for Naphthothiazole Based Compounds
Elucidation of Key Structural Determinants for Enhanced Biological Activity
The biological activity of naphthothiazole derivatives is intricately linked to their structural architecture. The core naphthothiazole ring system is a primary determinant of its pharmacological action. Studies have shown that the planar nature of this fused ring system is often crucial for intercalation with biological macromolecules.
The aromaticity of the thiazole (B1198619) ring itself, with a degree of diene character, contributes to its reactivity and interaction with biological targets. The predicted order of electrophilic reactivity (5 > 2 > 4) and nucleophilic reactivity (2 > 5 > 4) within the thiazole ring provides a basis for understanding its interaction with cellular components. ijper.org
Impact of Substituent Effects on Pharmacological Profiles
The introduction of various substituents onto the naphthothiazole framework allows for the fine-tuning of its pharmacological profile, affecting potency, selectivity, and pharmacokinetic properties. The electronic and steric effects of these substituents are key considerations in structure-activity relationship (SAR) studies.
In the context of anticancer activity, the substitution on a phenyl ring appended to the thiazole core has demonstrated a significant impact. For example, a para-ethoxy group on the phenyl ring resulted in the most potent compound in a series of thiazole-naphthalene derivatives, while replacement with a methoxy (B1213986) group led to a slight decrease in activity. nih.gov This suggests that the size and electronic nature of the substituent at this position are critical for optimal interaction with the biological target.
For antimicrobial applications, substitutions on the naphthothiazole-4,9-dione core have been explored. The introduction of a thiomorpholine (B91149) or a 4-methylpiperazine group at the 2-position resulted in potent antimicrobial activity against various Staphylococcus strains. nih.gov In a study on benzothiazole (B30560) Schiff base metal complexes, chloro-substituted derivatives exhibited higher DNA binding affinity and pronounced cytotoxicity against HeLa cells, indicating that halogen substitution can significantly enhance biological activity. nih.gov
The following table summarizes the impact of different substituents on the biological activity of thiazole-naphthalene derivatives:
Design and Synthesis of Naphthothiazole Analogs for SAR Refinement
The systematic refinement of SAR for naphthothiazole-based compounds relies on the design and synthesis of diverse analog libraries. These libraries typically explore variations in substituents at different positions of the naphthothiazole core and associated appendages.
A common synthetic strategy involves the heterocyclization of appropriate naphthalene-derived precursors. For instance, novel naphthyl-bearing 2-iminothiazolidin-4-ones have been synthesized through a regioselective heterocyclization of unsymmetrical thioureas. researchgate.net Another approach involves the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with ethyl chloroacetate (B1199739) and subsequent reactions to build the heterocyclic system. nih.gov
The synthesis of 2-substituted naphtho[2,3-d]thiazole-4,9-diones can be achieved by reacting 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione with various amines. mdpi.com This modular approach allows for the introduction of a wide range of functional groups at the 2-position, facilitating a detailed exploration of the SAR at this site. The synthesis of thiazole-naphthalene derivatives as tubulin polymerization inhibitors has also been reported, demonstrating the versatility of synthetic strategies to access this class of compounds. nih.gov
Rational Drug Design Approaches for Naphthothiazole Scaffold Optimization
Rational drug design strategies are increasingly employed to guide the optimization of the naphthothiazole scaffold, aiming to enhance potency and drug-like properties. These approaches often involve computational methods to understand the molecular interactions between the compounds and their biological targets.
Structure-based drug design can be utilized when the three-dimensional structure of the target protein is known. Molecular docking studies, for example, can predict the binding modes of naphthothiazole analogs within the active site of a target, helping to rationalize observed SAR and guide the design of new compounds with improved binding affinity. researchgate.net
In the absence of a target's crystal structure, ligand-based approaches such as quantitative structure-activity relationship (QSAR) modeling can be applied. QSAR models correlate the physicochemical properties of a series of compounds with their biological activities to identify key structural features that govern their potency. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Advanced Analytical Techniques in the Characterization and Research of Naphthothiazole Compounds
High-Resolution Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The precise determination of the chemical structure of naphthothiazole derivatives is foundational to understanding their properties and potential applications. High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose. taylorandfrancis.com
NMR spectroscopy is a powerful technique for probing the atomic framework of a molecule. hyphadiscovery.comnih.gov One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of hydrogen and carbon atoms, respectively. nih.gov For instance, the chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of protons, while coupling constants reveal connectivity between neighboring protons. chemicalbook.com In naphthothiazole compounds, the aromatic protons of the naphthalene (B1677914) and thiazole (B1198619) rings appear in distinct regions of the spectrum. chemicalbook.com Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish detailed connectivity within the molecule, confirming the fusion of the naphthalene and thiazole rings and the position of substituents like the chloro group in 2-Chloronaphtho[2,1-d]thiazole. researchgate.net
| Technique | Information Provided | Application to Naphthothiazoles |
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. rsc.org | Determines the position and coupling of protons on the naphthalene and thiazole rings. |
| ¹³C NMR | Number and type of carbon atoms (e.g., aromatic, aliphatic). rsc.org | Confirms the carbon skeleton of the fused ring system. |
| 2D NMR (COSY, HMBC) | Detailed proton-proton and proton-carbon correlations. researchgate.net | Elucidates the complete bonding network and confirms substituent positions. |
| HRMS | Exact molecular weight and elemental formula. core.ac.uk | Confirms the molecular formula of compounds like this compound. |
| MS/MS | Structural information from fragmentation patterns. nih.gov | Identifies characteristic fragments, supporting structural assignments. |
Chromatographic Separation and Quantification Techniques (e.g., UPLC, HPLC)
Chromatographic techniques are essential for separating individual compounds from complex reaction mixtures and for quantifying their purity and concentration. taylorandfrancis.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods in the analysis of naphthothiazole derivatives. mdpi.comnih.gov
These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net For naphthothiazole compounds, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18-silica) and a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is based on the hydrophobicity of the analytes.
Method validation is a critical aspect of quantitative analysis, ensuring that the analytical method is reliable, reproducible, and accurate. nih.gov Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com Once validated, HPLC and UPLC methods can be used to determine the purity of synthesized this compound and to quantify its concentration in various samples. mdpi.com Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for separating and identifying compounds in complex matrices, such as environmental or biological samples. nih.govresearchgate.net
| Parameter | Description | Relevance in Naphthothiazole Analysis |
| Stationary Phase | The solid material in the column that interacts with the analytes. | Typically C18-modified silica (B1680970) for reversed-phase separation of moderately nonpolar naphthothiazoles. |
| Mobile Phase | The solvent that moves through the column, carrying the analytes. | Often gradients of acetonitrile/water or methanol/water to elute compounds with different polarities. researchgate.net |
| Detector | The component that measures the analytes as they exit the column. | UV-Vis detectors are common, as the aromatic naphthothiazole structure absorbs UV light. nih.gov Mass spectrometers (in LC-MS) provide structural identification. nih.gov |
| Quantification | The process of measuring the amount of a compound. | Achieved by comparing the peak area of the analyte to that of a known concentration standard. mdpi.com |
X-ray Crystallography in the Elucidation of Molecular Structures for Research
For naphthothiazole derivatives, X-ray crystallography provides definitive confirmation of the planar, fused-ring system and the precise geometry of its substituents. core.ac.uknih.gov It reveals how molecules pack together in the crystal lattice, which is influenced by intermolecular interactions such as π–π stacking or halogen bonding. rsc.orgnih.gov This structural information is invaluable for understanding the physical properties of the material and for computational modeling studies. rsc.org Several crystal structures of thiazole and naphthyl-thiazole derivatives have been reported, providing key insights into their molecular architecture. nih.govnih.govst-andrews.ac.uk
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol | Triclinic | P-1 | The molecule exhibits a planar structure. | nih.gov |
| 1,4-Naphthoquinone thiazole hybrid (3c) | Monoclinic | P2₁/c | Provides definitive stereochemistry. | core.ac.uk |
| 2-Chloro-5-chloromethyl-1,3-thiazole | Monoclinic | P2₁/c | The thiazole ring is planar, with the 2-position Cl atom lying close to the mean plane. | researchgate.netnih.gov |
| 2,4-Dibromothiazole | Orthorhombic | Fmm2 | Shows a disordered crystal structure. | st-andrews.ac.uk |
Applications of Chemometrics and Data Analysis in Naphthothiazole Research
The large and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis techniques, collectively known as chemometrics. nih.gov Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. researchgate.net
In naphthothiazole research, chemometrics can be applied to analyze spectroscopic data. For example, multivariate analysis techniques like Principal Component Analysis (PCA) can be used to identify patterns and classify samples based on their spectral fingerprints. nih.govresearchgate.net This is particularly useful for analyzing subtle differences in the spectra of a series of related compounds.
Another significant application is in Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models attempt to correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.net For a series of naphthothiazole derivatives, chromatographic data (like retention times) or computationally derived molecular descriptors can be used to build a statistical model that predicts their activity. researchgate.net These models are valuable tools in drug discovery and materials science for designing new compounds with desired properties. Computational studies, such as Density Functional Theory (DFT), are also used to calculate and predict spectroscopic properties (like NMR chemical shifts) and electronic features (like HOMO-LUMO energy gaps), which can then be correlated with experimental data. researchgate.netmdpi.commdpi.com
Computational Chemistry and in Silico Modeling in Naphthothiazole Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. wjarr.com This method is crucial in drug discovery for understanding how a ligand, such as a naphthothiazole derivative, might interact with a biological target. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. ijirt.org
In the context of naphthothiazole research, docking studies have been instrumental in elucidating potential mechanisms of action. For instance, studies on various thiazole-naphthyl derivatives have used molecular docking to investigate their binding affinity to targets like DNA. nih.gov These simulations can reveal specific interactions, such as the role of a naphthyl group in enhancing DNA binding affinity through stacking interactions with DNA base pairs. nih.gov Docking results often include a binding energy score, which quantifies the stability of the ligand-receptor complex. wjarr.com Research on related 2-aminonaphtho[2,3-d] nih.govnih.govthiazole-4,9-dione derivatives has suggested that these compounds may bind to the human DNA TopoIIβ binding pocket, indicating a potential mode of cytotoxic activity. researchgate.net
The insights gained from these studies are pivotal for structure-activity relationship (SAR) analysis, guiding the synthesis of new derivatives with improved potency and selectivity.
| Compound/Derivative Class | Biological Target | Key Findings/Interactions | Reported Binding/Docking Score |
|---|---|---|---|
| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol (HL2) | DNA | Enhanced binding affinity due to naphthyl group stacking with DNA base pairs. nih.gov | Not specified in provided text. |
| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole (4a) | Lanosterol 14α-demethylase | Binding stabilized by hydrogen bonding and π–π stacking interactions. nih.gov | -8.715 kcal/mol nih.gov |
| N-substituted thiazole derivatives | FabH inhibitor (PDB ID: 3iL9) | Derivatives S2, S5-S9 exhibited excellent scores and hydrogen bonding. wjarr.com | -102.612 to -144.236 (MolDock Score) wjarr.com |
| 2-aminonaphtho[2,3-d] nih.govnih.govthiazole-4,9-dione derivatives | hDNA TopoIIβ | Potential attachment to the binding pocket. researchgate.net | Not specified in provided text. |
Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Reactivity Prediction)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. nanobioletters.comresearchgate.net DFT allows for the optimization of molecular geometries and the calculation of various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability.
For naphthothiazole and related thiazole derivatives, DFT studies have provided fundamental insights into their molecular characteristics. epu.edu.iq Calculations have been used to determine optimized geometrical structures, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. epu.edu.iqresearchgate.net Furthermore, DFT is employed to compute vibrational frequencies, which aids in the interpretation of experimental IR spectra. kbhgroup.in The analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the electron-rich and electron-deficient regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netkbhgroup.in These theoretical calculations are in good agreement with experimental spectroscopic values, validating their predictive power. researchgate.net
| Compound Class | Basis Set/Method | Calculated Parameter | Significance |
|---|---|---|---|
| 2-(Alkylamino)-4-(naphth-2-yl)thiazoles | B3LYP/6-31G | HOMO-LUMO energy gap. | Confirms charge transfer within the molecule. |
| N-(4-(4-alkoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methanimine | B3LYP 6-311G(d,p) | Optimized geometrical structures. epu.edu.iq | Predicts molecular geometry and influence of substituents on energy. epu.edu.iq |
| 2-(2-hydrazineyl)thiazole derivatives | B3LYP/6-311G(d,p) | Electronic parameters, spectroscopic properties. researchgate.netkbhgroup.in | Explores chemical reactivity and correlates with experimental UV-Vis spectra. kbhgroup.in |
| Thiazole-naphthyl derivatives | Not specified | Chemical reactivity and HOMO-LUMO energy. researchgate.net | Provides insights into electronic properties and potential anticancer activity. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Binding Insights
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior in a simulated biological environment, such as in aqueous solution. nih.gov
In the study of naphthothiazoles, MD simulations are typically performed after docking to validate the stability of the predicted binding poses. nih.govnih.gov For example, simulations of thiazole-naphthyl derivatives bound to DNA have been used to confirm the stable binding of the ligands in a biological context. nih.gov Key analyses performed during MD simulations include the calculation of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov RMSD tracks the conformational changes of the protein and ligand over time, with a stable, low-RMSD trajectory indicating a stable complex. RMSF analysis identifies the flexibility of different parts of the protein, highlighting regions that may be important for ligand binding. nih.gov These simulations provide crucial insights that are not available from static docking studies alone. nih.gov
Machine Learning Approaches in Predicting Biological Activities and Synthesizability
Machine learning (ML) is increasingly being applied in chemical research to build predictive models for various properties, including biological activity and synthesizability. nih.govplos.org Quantitative Structure-Activity Relationship (QSAR) is a prominent ML approach that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. nih.govresearchgate.net These models are trained on datasets of compounds with known activities and use molecular descriptors—numerical representations of a molecule's physicochemical properties—as input features. nih.govnih.gov
For thiazole derivatives, ML models have been developed to predict their potential as anticancer agents. nih.govresearchgate.net In one study, a QSAR model was built for 53 thiazole derivatives to predict their inhibitory activity against the estrogen receptor. nih.govresearchgate.net Various ML algorithms, such as multiple linear regression, support vector machines (SVM), and partial least squares regression, are employed and their predictive performance is evaluated using statistical metrics like the coefficient of determination (R²). nih.govresearchgate.net A high R² value indicates that the model can accurately predict the activity of new, untested compounds. nih.gov These in silico models provide a rapid and cost-effective method to screen large virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. nih.govplos.org
| Model Type | Compound Set | Predicted Activity | Algorithm | Performance Metric (R²) |
|---|---|---|---|---|
| QSAR | 53 Thiazole Derivatives | Anticancer (Estrogen Receptor) | Multiple Linear Regression | 0.5424 nih.govresearchgate.net |
| QSAR | 53 Thiazole Derivatives | Anticancer (Estrogen Receptor) | Support Vector Machine | 0.6422 nih.govresearchgate.net |
| QSAR | 53 Thiazole Derivatives | Anticancer (Estrogen Receptor) | Partial Least Square Regression | 0.6422 nih.govresearchgate.net |
| Regression | Aromatase Inhibitors | Aromatase Inhibition | Random Forest Regression | 0.84 nih.gov |
Emerging Research Avenues and Future Perspectives for Naphthothiazole Chemistry
Development of Novel Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. For naphthothiazole derivatives, research is moving beyond traditional synthesis methods, which often rely on hazardous solvents and harsh conditions. airo.co.inmdpi.com The development of novel, sustainable synthetic methodologies is a key area of focus, drawing inspiration from advancements in the synthesis of related heterocyclic compounds like thiazoles and benzothiazoles. mdpi.combepls.com
Future methodologies are expected to incorporate several green chemistry strategies:
Eco-friendly Solvents: A significant shift is anticipated towards the use of water, polyethylene (B3416737) glycol (PEG), or glycerol (B35011) as reaction media, minimizing the reliance on volatile and toxic organic solvents. bepls.comorgchemres.org
Reusable Catalysts: The use of solid-supported, heterogeneous catalysts, such as silica-supported tungstosilisic acid or biocatalysts like modified chitosan, is a promising avenue. bepls.comnih.gov These catalysts can be easily recovered and reused, reducing waste and cost. mdpi.com
Energy-Efficient Techniques: Microwave-assisted synthesis and ultrasonic irradiation are being explored to accelerate reaction times, reduce energy consumption, and often improve product yields compared to conventional heating methods. airo.co.inbepls.com
Multi-Component Reactions (MCRs): One-pot, multi-component reactions are being designed to synthesize complex naphthothiazole derivatives with high atom economy, where most of the atoms from the reactants are incorporated into the final product, thereby minimizing waste. bepls.com
These sustainable approaches not only reduce the environmental impact of synthesis but also align with the growing demand for more efficient and cost-effective manufacturing processes in the pharmaceutical and chemical industries. airo.co.in
Identification of New Biological Targets and Therapeutic Applications
The thiazole (B1198619) nucleus is a cornerstone of many pharmacologically active compounds, exhibiting a wide array of biological effects including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.comijarsct.co.inpcbiochemres.comresearchgate.net Building on this foundation, research into naphthothiazole derivatives is aimed at identifying new biological targets and expanding their therapeutic applications.
A particularly promising area is oncology. Novel series of thiazole-naphthalene hybrids have been designed and synthesized, showing potent antiproliferative activity against human cancer cell lines. Mechanistic studies have revealed that some of these derivatives act as tubulin polymerization inhibitors. For instance, compound 5b , a thiazole-naphthalene derivative, demonstrated significant inhibition of tubulin polymerization with an IC₅₀ value of 3.3 µM and potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC₅₀ values of 0.48 µM and 0.97 µM, respectively.
Future research will likely focus on:
Expanding Anticancer Evaluation: Screening naphthothiazole libraries against a wider range of cancer cell lines and investigating novel mechanisms of action beyond tubulin inhibition, such as the targeting of kinases (e.g., VEGFR-2), apoptosis pathways, or cell cycle regulation. mdpi.com
Antimicrobial Agents: Given the proven efficacy of other thiazole-containing drugs, there is significant potential for developing new naphthothiazole-based agents to combat drug-resistant bacteria and fungi. nih.gov
Antiviral and Anti-inflammatory applications: The structural versatility of the naphthothiazole scaffold makes it an attractive candidate for developing new agents against viral diseases and inflammatory conditions. researchgate.netmdpi.com
The table below summarizes the reported anticancer activity for selected thiazole derivatives, highlighting the potential for the naphthothiazole class.
| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Compound 5b (thiazole-naphthalene) | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | Tubulin Polymerization Inhibitor |
| Compound 5b (thiazole-naphthalene) | A549 (Lung Cancer) | 0.97 ± 0.13 | Tubulin Polymerization Inhibitor |
| Compound 4c (thiazole derivative) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | VEGFR-2 Inhibition, Apoptosis Induction |
| Compound 4c (thiazole derivative) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | VEGFR-2 Inhibition, Apoptosis Induction |
Prodrug Strategies and Drug Delivery Systems for Naphthothiazole Derivatives
To enhance the therapeutic potential of promising naphthothiazole derivatives, researchers are exploring prodrug strategies and advanced drug delivery systems. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This approach can be used to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity.
One relevant strategy involves the use of a thiazolidine (B150603) ring to mask a reactive thiolamine, creating a less toxic prodrug that can release the active agent under physiological conditions. nih.gov For example, thiazolidine prodrugs of radioprotective agents like L-cysteine and cysteamine (B1669678) have been shown to be significantly less toxic than the parent compounds while retaining their protective effects. nih.gov This concept could be applied to naphthothiazole derivatives that possess functional groups amenable to such modification, potentially improving their safety profile and therapeutic index.
Future research in this area will likely involve:
Design of Naphthothiazole Prodrugs: Creating prodrugs that target specific enzymes or conditions (e.g., hypoxia in tumors) for site-specific drug release.
Nanoparticle-based Delivery: Encapsulating naphthothiazole compounds within nanoparticles, liposomes, or polymer matrices to improve solubility, protect the drug from degradation, and enable targeted delivery to diseased tissues.
Molecular Docking for System Design: Utilizing computational tools to design and predict the behavior of prodrugs and drug delivery systems, optimizing their pharmacological properties before synthesis. nih.gov
Research into Naphthothiazole Derivatives for Organic Electronic Applications (e.g., Photovoltaics, Light-Emitting Diodes)
The rigid, planar, and π-conjugated system of the naphthothiazole scaffold makes it a highly attractive building block for organic electronic materials. The fusion of the electron-rich naphthalene (B1677914) unit with the electron-deficient thiazole ring allows for the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, which is critical for device performance.
Research has demonstrated the potential of related structures in various organic electronic applications:
Organic Photovoltaics (OPVs): Naphtho[1,2-c:5,6-c′]bis mdpi.combepls.comorgchemres.orgthiadiazole (NTz), a heteroaromatic unit with a similar fused structure, has been successfully used as an electron-deficient building block in nonfullerene acceptors for organic solar cells.
Organic Light-Emitting Diodes (OLEDs): Small molecules containing the thiazolo[5,4-d]thiazole (B1587360) core are being investigated for their applications in OLEDs due to their extended π-conjugation and high oxidative stability.
n-Type Semiconductors: A thiazole-fused naphthalene diimide unit has been incorporated into a new n-type conjugated polymer, PNDTzI, which exhibited good electron mobility in field-effect transistors (FETs), demonstrating the utility of this scaffold in creating materials for efficient electron transport.
Future work will focus on synthesizing novel 2-substituted naphtho[2,1-d]thiazole (B12128997) derivatives and polymerizing them to create new materials. The goal is to systematically study how different substituents on the naphthothiazole core affect the material's absorption spectra, energy levels, and charge transport properties to optimize them for next-generation flexible displays, lighting, and solar cells.
Integration with High-Throughput Screening and Combinatorial Chemistry
To accelerate the discovery of new naphthothiazole derivatives with desired properties, modern drug discovery and materials science techniques are being integrated into the research workflow. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying substituents around the core naphthothiazole scaffold.
Once these libraries are created, high-throughput screening (HTS) can be employed to rapidly test thousands of compounds for a specific biological activity or physical property. For example, in drug discovery, HTS assays can identify compounds that inhibit a particular enzyme or kill cancer cells. wisdomlib.org In materials science, automated screening can identify derivatives with optimal photophysical or electronic properties for OLED or OPV applications.
This integrated approach offers a powerful paradigm for future research. By combining the synthetic versatility of the naphthothiazole ring with the speed and efficiency of combinatorial synthesis and high-throughput screening, researchers can more quickly navigate the vast chemical space to identify lead compounds for therapeutic and technological applications, significantly shortening the discovery and development timeline. kuey.net
Q & A
Q. What are the standard synthetic routes for 2-substituted naphtho[2,1-d]thiazole derivatives?
The most efficient method involves reacting 3-(2-naphthyl)-1-substituted acylthiourea with manganese(III) acetate under ambient air. This approach achieves up to 92% yield in 150 minutes, with high atom economy and minimal environmental impact. Alternative routes include using iodobenzene diacetate (IBD) in acetonitrile, though initial yields may be low (8%) without optimization .
Q. What spectroscopic and analytical techniques confirm the structure of 2-Chloronaphtho[2,1-d]thiazole derivatives?
Characterization typically employs NMR (¹H, ¹³C), elemental analysis, and melting point determination. Single-crystal X-ray diffraction is critical for structural confirmation, revealing bond lengths (e.g., C–S: 1.719–1.752 Å) and dihedral angles (e.g., 2.36° between naphthothiazole and substituent rings) to validate planar rigidity .
Q. What biological activities are associated with naphtho[2,1-d]thiazole derivatives?
These compounds exhibit antiplasmodial, anticancer, and anticholinesterase activities. For example, derivatives like 2-(4-methylbenzamido)naphtho[2,1-d]thiazole show potential in Alzheimer’s management by inhibiting acetylcholinesterase .
Q. How are reaction impurities identified and mitigated during synthesis?
Impurities are detected via HPLC or TLC and addressed by optimizing reaction conditions (e.g., solvent choice, stoichiometry). For instance, replacing IBD with manganese(III) acetate reduces side reactions, improving yield and purity .
Q. What role does manganese(III) acetate play in the synthesis of these compounds?
Manganese(III) acetate acts as an oxidizing agent, facilitating cyclization of acylthiourea precursors into the thiazole ring under mild conditions. Its low cost and efficiency make it preferable over other oxidants .
Advanced Research Questions
Q. How can conflicting yield data between synthetic methods be resolved?
Discrepancies (e.g., 8% vs. 92% yields) arise from reagent choice, solvent, and reaction time. Systematic optimization—such as increasing IBD equivalents or switching to manganese(III) acetate—can resolve these issues. Kinetic studies under varying temperatures (20°C vs. reflux) further clarify optimal conditions .
Q. What strategies enhance the pharmacokinetic properties of naphtho[2,1-d]thiazole derivatives?
Structural modifications, like introducing hydrophilic groups (e.g., carbohydrate moieties) or halogen substituents, improve solubility and bioavailability. Computational modeling (e.g., QSAR) guides these changes by predicting logP and binding affinities .
Q. How does the crystal structure influence bioactivity in these compounds?
Planar naphthothiazole systems enable intercalation with DNA or enzyme active sites. For example, the 2.36° dihedral angle in 2-(2-fluorophenyl)naphtho[2,1-d]thiazole minimizes steric hindrance, enhancing antimicrobial activity .
Q. What mechanistic insights explain the antiplasmodial activity of these derivatives?
Studies suggest thiazole rings disrupt heme detoxification in Plasmodium species. Electron-withdrawing groups (e.g., chloro) increase electrophilicity, enhancing interaction with parasitic targets .
Q. How can computational methods predict reactivity in thiazole derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals to identify reactive sites. For instance, HOMO-LUMO gaps in this compound derivatives correlate with their susceptibility to nucleophilic attack, guiding functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
